molecular formula C23H16ClN3 B2708267 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-60-1

1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2708267
CAS RN: 901245-60-1
M. Wt: 369.85
InChI Key: RLDBRQWIWNGJIH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities.

Scientific Research Applications

Optical Properties and Potential Applications

UV-vis Spectroscopy and Quantum Chemical Studies : The optical absorption and fluorescence spectra of related pyrazoloquinoline derivatives have been extensively studied. For instance, derivatives such as 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (MCPDPPQ) show significant potential for luminescent or electroluminescent applications, with solvent polarity affecting their light emission in the green-yellow range of the visible spectrum. These findings, derived from both experimental and quantum chemical simulations, indicate the utility of such compounds in the development of new photonic materials (Danel et al., 2010).

Electronic and Photovoltaic Applications

Photovoltaic Properties : The study of 4H-pyrano[3,2-c]quinoline derivatives reveals their potential in organic–inorganic photodiode fabrication. Films of these derivatives demonstrate rectification behavior and photovoltaic properties under illumination, indicating their applicability in the development of photodiodes and potentially enhancing the efficiency of solar energy devices (Zeyada et al., 2016).

Molecular Sensing and Fluorescence

Molecular Sensors : The versatility of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophores for constructing brightly fluorescent molecular sensors is notable. These chromophores can be integrated into systems for metal ion recognition, demonstrating strong fluorescence enhancement upon analyte binding. Such properties underscore their potential in creating sensitive and specific sensors for various applications (Rurack et al., 2002).

Synthesis and Chemical Analysis

Synthetic Accessibility and Chemical Properties : The synthesis of pyrazolo[3,4-c]quinoline derivatives, including the interaction of various precursors and catalytic reduction methods, provides insights into the structural and chemical properties of these compounds. Such studies contribute to the broader understanding of their reactivity and potential modifications for targeted applications in medicinal chemistry and materials science (Coutts & El-Hawari, 1977).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c1-15-6-8-16(9-7-15)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)18-12-10-17(24)11-13-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDBRQWIWNGJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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